[2-(2,6-dimethylanilino)-2-oxoethyl] N,N-diethylcarbamodithioate
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Overview
Description
[2-(2,6-dimethylanilino)-2-oxoethyl] N,N-diethylcarbamodithioate is a chemical compound with a complex structure that includes an aniline derivative and a carbamodithioate group
Preparation Methods
The synthesis of [2-(2,6-dimethylanilino)-2-oxoethyl] N,N-diethylcarbamodithioate typically involves multiple steps. One common synthetic route includes the reaction of 2,6-dimethylaniline with ethyl chloroformate to form an intermediate, which is then reacted with N,N-diethylcarbamodithioic acid under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalyst to maximize yield and purity.
Chemical Reactions Analysis
[2-(2,6-dimethylanilino)-2-oxoethyl] N,N-diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamodithioate group, leading to the formation of various derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of [2-(2,6-dimethylanilino)-2-oxoethyl] N,N-diethylcarbamodithioate involves its interaction with molecular targets such as enzymes and proteins. The carbamodithioate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar compounds include other aniline derivatives and carbamodithioates, such as dichloroaniline and benzo[d]thiazole-2-thiol derivatives. Compared to these compounds, [2-(2,6-dimethylanilino)-2-oxoethyl] N,N-diethylcarbamodithioate has unique structural features that confer specific reactivity and biological activity. Its combination of aniline and carbamodithioate groups makes it distinct and valuable for various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications Its unique chemical structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers
Properties
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl] N,N-diethylcarbamodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS2/c1-5-17(6-2)15(19)20-10-13(18)16-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQNCKALBJLFOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCC(=O)NC1=C(C=CC=C1C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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